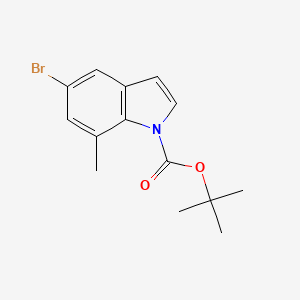tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC20224263
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16BrNO2 |
|---|---|
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | tert-butyl 5-bromo-7-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16BrNO2/c1-9-7-11(15)8-10-5-6-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | UOYGFYZEZWSZSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a bicyclic indole scaffold substituted with functional groups that modulate its reactivity and stability. Key structural attributes include:
-
Bromine at the 5-position, enabling electrophilic substitution reactions.
-
Methyl group at the 7-position, influencing steric and electronic interactions.
-
tert-Butyl ester at the 1-position, providing steric protection and enhancing solubility in organic solvents .
The IUPAC name is tert-butyl 5-bromo-7-methylindole-1-carboxylate, and its canonical SMILES representation is CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 310.19 g/mol | |
| Density | 1.22–1.30 g/cm³ (estimated) | |
| Melting Point | 52–54°C (decomposes) | |
| Boiling Point | 337–340°C (at 760 mmHg) | |
| Solubility | Soluble in DCM, THF, DMF |
Synthesis and Reactivity
Synthetic Routes
The synthesis of tert-butyl 5-bromo-7-methyl-1H-indole-1-carboxylate typically involves multi-step protocols starting from commercially available indole derivatives. A notable method, detailed in a patent , proceeds as follows:
-
Iodination: 4-Bromo-2-methylaniline is treated with N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) to introduce iodine at the 5-position.
-
Sonogashira Coupling: The iodinated intermediate reacts with trimethylsilylacetylene under palladium catalysis, forming a carbon-carbon bond.
-
Cyclization: The alkyne intermediate undergoes base-mediated cyclization (e.g., with potassium tert-butoxide) to yield the indole core .
Reactivity Profile
-
Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification at the 5-position .
-
Ester Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions (e.g., TFA) to generate the corresponding carboxylic acid.
-
Electrophilic Aromatic Substitution: The indole ring participates in reactions at the 3-position, though the 5-bromo and 7-methyl groups direct regioselectivity .
Biological and Pharmaceutical Applications
Case Study: Drug Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors. For example, its Suzuki coupling with pyridinyl boronic acids generates candidates for EGFR (epidermal growth factor receptor) inhibition, a target in oncology .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| tert-Butyl 5-bromo-3-methylindole-1-carboxylate | Bromine at 5-, methyl at 3- | Altered substitution pattern affects electronic density |
| tert-Butyl 7-chloro-1H-indole-1-carboxylate | Chlorine at 7- | Smaller halogen alters reactivity |
| Methyl 5-bromo-7-methylindole-4-carboxylate | Carboxylate at 4- | Ester position influences metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume